Partition Ratio 750 vs. 5 vs. 0: (Z)-4-Amino-2-fluorobut-2-enoic Acid Is a Low-Efficiency Inactivator Relative to Chain-Extended Fluorinated GABA-AT Inactivators
(Z)-4-Amino-2-fluorobut-2-enoic acid exhibits a partition ratio of approximately 750—meaning 750 inactivator molecules are consumed per enzyme inactivation event—compared to a partition ratio of ~5 for (S,E)-4-amino-5-fluoropent-2-enoic acid and 0 for (S)-4-amino-5-fluoropentanoic acid [1][2][3]. The high partition ratio signifies that the target compound undergoes extensive catalytic turnover before inactivating the enzyme, a property that directly informs experimental design for concentration and pre-incubation time in GABA-AT inhibition assays.
| Evidence Dimension | Partition ratio (turnover number per inactivation event) for GABA-AT |
|---|---|
| Target Compound Data | ~750 inactivator molecules consumed prior to complete enzyme inactivation |
| Comparator Or Baseline | (S,E)-4-Amino-5-fluoropent-2-enoic acid: partition ratio ~5; (S)-4-Amino-5-fluoropentanoic acid: partition ratio 0 |
| Quantified Difference | 750 vs. 5 (150-fold lower inactivation efficiency); 750 vs. 0 (no catalytic turnover before inactivation) |
| Conditions | Pig brain GABA-AT, purified enzyme, in vitro inactivation kinetic assay |
Why This Matters
The 150-fold higher partition ratio means this compound requires substantially longer pre-incubation or higher concentrations to achieve equivalent enzyme inactivation, a critical parameter for experimental protocol design and for selecting the appropriate tool compound based on desired inactivation kinetics.
- [1] Silverman RB, George C. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid. Biochemistry. 1988;27(9):3285-9. doi:10.1021/bi00409a024. PMID: 3390432. View Source
- [2] Silverman RB, Invergo BJ, Mathew J. Inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid and effect on the enzyme of (E)-3-(1-aminocyclopropyl)-2-propenoic acid. J Med Chem. 1986;29(10):1840-6. doi:10.1021/jm00160a007. PMID: 3761305. View Source
- [3] Silverman RB, Invergo BJ. Mechanism of inactivation of gamma-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid. First example of an enamine mechanism for a gamma-amino acid with a partition ratio of 0. Biochemistry. 1986;25(22):6817-20. doi:10.1021/bi00370a013. PMID: 3801394. View Source
